molecular formula C8H12O2 B1345627 4,4-Dimethyl-1,3-cyclohexanedione CAS No. 562-46-9

4,4-Dimethyl-1,3-cyclohexanedione

Cat. No.: B1345627
CAS No.: 562-46-9
M. Wt: 140.18 g/mol
InChI Key: PLGPBTCNKJQJHQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3-cyclohexanedione is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . It is a derivative of 1,3-cyclohexanedione, characterized by the presence of two methyl groups at the 4th position on the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

4,4-Dimethyl-1,3-cyclohexanedione: (also known as dimedone) primarily targets enzymes involved in nucleophilic addition reactions. Its structure contains two carbonyl groups, which are susceptible to nucleophilic attack. The compound’s primary targets include:

Action Environment:

Environmental factors impact dimedone’s action:

Biochemical Analysis

Biochemical Properties

4,4-Dimethyl-1,3-cyclohexanedione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been employed in the synthesis of a series of 4-aryl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones via the Biginelli reaction . The interactions of this compound with these biomolecules are crucial for its function in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that this compound has a standard molar enthalpy of formation in the gaseous state at 298.15K . Understanding these temporal effects is essential for its application in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1,3-cyclohexanedione can be synthesized through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with methylating agents such as methyl iodide in the presence of a base like sodium hydride . Another method includes the use of dimethyl sulfate as the methylating agent under basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation reactions using efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .

Comparison with Similar Compounds

  • 5,5-Dimethyl-1,3-cyclohexanedione
  • 2-Methyl-1,3-cyclohexanedione
  • 1,3-Cyclohexanedione

Comparison: 4,4-Dimethyl-1,3-cyclohexanedione is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to 5,5-Dimethyl-1,3-cyclohexanedione, which has methyl groups at the 5th position, this compound exhibits different steric and electronic effects, leading to distinct reaction pathways .

Biological Activity

4,4-Dimethyl-1,3-cyclohexanedione (DMCD) is a compound that has garnered attention in various fields of research, including biochemistry and pharmacology. Its structural properties and potential biological activities make it a subject of interest for further exploration. This article provides an overview of the biological activity of DMCD, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H12_{12}O2_2
  • Molecular Weight : 140.18 g/mol
  • CAS Number : 562-46-9

Synthesis and Structural Characterization

DMCD can be synthesized through various methods, including condensation reactions involving cyclohexanone derivatives. Structural characterization techniques such as IR spectroscopy and NMR have been employed to confirm its identity and purity. The compound typically exists in a keto-enol tautomeric equilibrium, which influences its reactivity and biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of DMCD and its derivatives. For instance, DMCD has shown moderate antibacterial activity against a range of pathogens.

Pathogen Activity Level
Escherichia coliModerate
Staphylococcus aureusModerate
Salmonella typhimuriumModerate
Enterococcus faecalisModerate

A study demonstrated that DMCD complexes exhibited medium-level antibacterial activity compared to standard antibiotics like ampicillin .

Antiviral Activity

Research has indicated that DMCD derivatives may possess antiviral properties. One study highlighted the effectiveness of certain DMCD derivatives against herpes simplex virus (HSV) in vitro, suggesting potential applications in antiviral drug development .

Anti-diabetic Potential

The cyclohexane-1,3-dione framework is known for its role as a precursor in the synthesis of anti-diabetic agents. DMCD's ability to inhibit specific enzymes related to glucose metabolism has been explored, indicating its potential as an anti-diabetic compound .

The biological activities of DMCD can be attributed to several mechanisms:

  • Enzyme Inhibition : DMCD acts as an inhibitor for enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism.
  • Metal Chelation : The compound can chelate metal ions, which may enhance its biological efficacy by disrupting metal-dependent enzymatic processes.
  • Antioxidant Properties : Some studies suggest that DMCD may exhibit antioxidant activity, contributing to its protective effects against oxidative stress-related diseases.

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial effects of DMCD and its metal complexes against various bacterial strains. The results indicated that while DMCD alone showed moderate activity, its metal complexes exhibited enhanced antibacterial properties .
  • Antiviral Activity Against HSV :
    In vitro studies demonstrated that specific derivatives of DMCD could inhibit HSV replication effectively. This finding opens avenues for further research into the development of antiviral therapies based on DMCD derivatives .
  • Anti-diabetic Research :
    Investigations into the anti-diabetic potential of DMCD revealed that it could inhibit enzymes such as α-glucosidase and α-amylase, which are crucial for carbohydrate digestion and absorption. This suggests that DMCD might be beneficial in managing blood glucose levels .

Properties

IUPAC Name

4,4-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGPBTCNKJQJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204739
Record name 1,3-Cyclohexanedione, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-46-9
Record name 1,3-Cyclohexanedione, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable application of 4,4-Dimethyl-1,3-cyclohexanedione in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds like dihydropyridines. [] It serves as a reagent in the Hantzsch reaction, a multi-component condensation, to form these nitrogen-containing heterocycles, which are often explored for their potential biological activity. []

Q2: Can you elaborate on the synthesis of filicinic acid using this compound as a starting material?

A2: Filicinic acid, a natural product, can be synthesized efficiently starting from 4,4-Dimethyl-2-cyclohexenone, a close derivative of this compound. [] The process involves a series of reactions, including chlorination to form 2,3,5,6-tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, followed by substitution with methoxide and subsequent reactions to yield filicinic acid. [] This synthetic route highlights the versatility of this compound derivatives in accessing complex molecules.

Q3: How is this compound synthesized efficiently?

A4: A straightforward and high-yielding synthesis of this compound involves reacting methyl propenoate (methyl methacrylate) with 3-Methyl-2-butanone (isopropyl methyl ketone) in the presence of sodium methoxide in xylene. [] This method offers a convenient route to obtain this important synthetic building block.

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